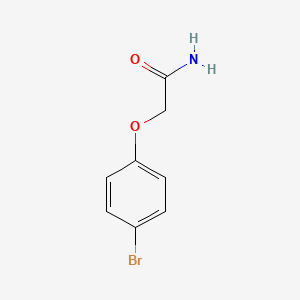

2-(4-Bromophenoxy)acetamide

Beschreibung

The exact mass of the compound 2-(4-Bromophenoxy)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Bromophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFIYLGFSQQYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307273 | |

| Record name | 2-(4-bromophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35368-75-3 | |

| Record name | 35368-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenoxy)acetamide: A Core Scaffold in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery, the identification and optimization of versatile chemical scaffolds are paramount. 2-(4-Bromophenoxy)acetamide has emerged as a significant building block, providing a foundational structure for a diverse array of biologically active molecules. Its architecture, featuring a brominated phenyl ring linked via an ether bridge to an acetamide moiety, offers a unique combination of chemical handles and physicochemical properties. This guide provides an in-depth analysis of its chemical structure, properties, synthesis, and its burgeoning applications, with a particular focus on its role in developing novel therapeutics. The insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Molecular Structure and Physicochemical Properties

The structural foundation of 2-(4-Bromophenoxy)acetamide consists of a p-substituted bromophenol core connected to an acetamide group through a flexible ether linkage. The bromine atom serves as a critical modulator of electronic properties and a potential site for further chemical modification (e.g., cross-coupling reactions), while the acetamide group provides hydrogen bonding capabilities essential for molecular recognition at biological targets.

Chemical Structure Diagram

Caption: 2D structure of 2-(4-Bromophenoxy)acetamide.

Key Physicochemical Data

The properties of this molecule make it an attractive starting point for library synthesis, balancing lipophilicity and aqueous solubility.

| Property | Value | Source |

| CAS Number | 35368-75-3 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| LogP | 1.56 | [1] |

| Hydrogen Bond Donors | 1 | [2][3] |

| Hydrogen Bond Acceptors | 3 | [2][3] |

| Rotatable Bonds | 3 | [1] |

| Form | Solid | [1] |

Synthesis and Derivatization Strategy

The synthesis of 2-(4-Bromophenoxy)acetamide is typically achieved via a Williamson ether synthesis, a robust and well-established method in organic chemistry. This approach offers high yields and uses readily available starting materials.

Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)acetamide

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Rationale: The Williamson ether synthesis is chosen for its efficiency in forming aryl ethers. 4-Bromophenol is deprotonated by a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile. 2-Chloroacetamide provides the electrophilic carbon for the Sₙ2 reaction. Acetone is a common polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Step-by-Step Methodology:

-

Reactant Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (100 mL).

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Electrophile: Add 2-chloroacetamide (1.1 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-Bromophenoxy)acetamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-(4-Bromophenoxy)acetamide.

Derivatization Potential

A key feature of this scaffold is the ease of derivatization at the amide nitrogen. The parent compound can serve as a precursor for a vast library of N-substituted derivatives. This is typically achieved by first hydrolyzing the amide to the corresponding carboxylic acid, 2-(4-Bromophenoxy)acetic acid (CAS 1878-91-7)[4], and then coupling it with various primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU). This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[5]

Spectroscopic Characterization Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the bromophenoxy ring will appear as two doublets (an AA'BB' system) in the range of δ 6.8-7.5 ppm. A singlet corresponding to the two protons of the methylene (-O-CH₂-) group should be visible around δ 4.5 ppm. The two protons of the primary amide (-NH₂) will likely appear as a broad singlet between δ 5.5-8.0 ppm, with its chemical shift being dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR will show 6 distinct signals. Four signals will be in the aromatic region (δ 115-160 ppm), including the carbon bearing the bromine (which will be shifted upfield) and the carbon attached to the ether oxygen (shifted downfield). The methylene carbon (-CH₂-) signal is expected around δ 65-70 ppm. The carbonyl carbon (-C=O) will be the most downfield signal, typically appearing around δ 170-175 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong C=O stretch for the amide carbonyl at approximately 1650-1680 cm⁻¹. Two distinct N-H stretching bands for the primary amide will be present in the region of 3100-3500 cm⁻¹. The C-O-C ether linkage will show stretching vibrations around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio). Therefore, two peaks of almost equal intensity will be observed at m/z 230 and 232.

Applications in Drug Discovery and Research

The 2-(4-Bromophenoxy)acetamide scaffold is not merely a synthetic intermediate but a privileged structure in medicinal chemistry. Its derivatives have shown significant promise across multiple therapeutic areas.

Anti-Inflammatory Agents: P2Y₁₄R Antagonists

Recent groundbreaking research has identified N-substituted derivatives of 2-(4-Bromophenoxy)acetamide as potent and selective antagonists of the P2Y₁₄ receptor (P2Y₁₄R).[9][10] This receptor is implicated in various inflammatory diseases.

-

Mechanism: P2Y₁₄R is activated by UDP-glucose released from damaged cells, triggering inflammatory cascades. By blocking this receptor, its antagonists can mitigate the inflammatory response.

-

Lead Compound: A notable example, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, demonstrated an exceptionally low IC₅₀ of 0.6 nM.[9][10]

-

Therapeutic Potential: In preclinical models of acute gouty arthritis, this lead compound was shown to decrease the release of inflammatory factors and inhibit cell pyroptosis through the NLRP3/GSDMD signaling pathway.[10] Its favorable oral bioavailability (F = 75%) positions it as a promising candidate for further development.[9]

Broader Pharmacological Potential

The broader class of phenoxy acetamide derivatives has been investigated for a wide range of biological activities, suggesting further avenues of exploration for this specific scaffold.[11]

-

Antimicrobial and Antifungal Agents: Various acetamide derivatives have shown efficacy against both gram-positive bacteria and fungi.[11]

-

Anticancer Agents: Studies have explored the utility of acetamide derivatives in targeting various cancer cell lines.[5][11]

-

Neurological Applications: Other substituted acetamides have been investigated as butyrylcholinesterase (BChE) inhibitors for potential use in Alzheimer's disease and as anticonvulsant agents.[11][12]

Scaffold Application Map

Caption: Established and potential therapeutic applications.

Safety and Handling

As with any laboratory chemical, 2-(4-Bromophenoxy)acetamide should be handled with appropriate care.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(4-Bromophenoxy)acetamide represents a highly valuable and versatile scaffold for modern drug discovery. Its straightforward synthesis, predictable spectroscopic properties, and amenability to extensive derivatization make it an ideal starting point for developing novel chemical entities. The demonstrated success of its derivatives as potent P2Y₁₄R antagonists highlights its immediate relevance in the development of new anti-inflammatory therapies. Continued exploration of this core structure is poised to unlock further therapeutic applications, solidifying its role as a key building block in the medicinal chemist's toolkit.

References

- Chemdiv. Compound 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide.

- Sigma-Aldrich. 2-(4-bromophenoxy)-n-(1,1-dioxidotetrahydro-3-thienyl)acetamide.

- Chemdiv. Compound 2-(4-bromophenoxy)-N-(4-butylphenyl)acetamide.

- Hit2Lead. 2-(4-bromophenoxy)acetamide | CAS# 35368-75-3.

- EvitaChem. 2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)acetamide.

- ChemicalBook. 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide Product Description.

- PubChem. N-[2-amino-5-(4-bromophenoxy)phenyl]acetamide.

- PubChem. 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)acetamide.

- MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.

- ACS Publications. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.

- PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.

- PubChem. 2-(4-Bromophenyl)acetamide.

- CymitQuimica. 2-(4-Bromophenoxy)acetic acid.

- ChemicalBook. 2-(4-bromophenyl)-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide) Product Description.

- PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.

- ChemScene. N-(2-(3-bromophenoxy)ethyl)acetamide.

- ERIC. Spectroscopy Data for Undergraduate Teaching.

- PubChem. 2-[4-(Aminomethyl)-2-bromophenoxy]acetamide.

- ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide.

- MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.

- NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.

- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure.

- PubMed Central. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.

- Semantic Scholar. N-[2-(4-Bromophenoxy)ethyl]acetamide.

- Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.

- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

- NIH. 2-Bromo-N-(4-bromophenyl)acetamide.

- MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.

- University of Puget Sound. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- University of California, Irvine. Problems from Previous Years' Exams.

- YouTube. Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown.

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. Compound 2-(4-bromophenoxy)-N-(4-chlorophenyl)acetamide - Chemdiv [chemdiv.com]

- 3. Compound 2-(4-bromophenoxy)-N-(4-butylphenyl)acetamide - Chemdiv [chemdiv.com]

- 4. 2-(4-Bromophenoxy)acetic acid | CymitQuimica [cymitquimica.com]

- 5. Buy 2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)acetamide (EVT-3696422) [evitachem.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. researchgate.net [researchgate.net]

- 8. lehigh.edu [lehigh.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromophenoxy)acetamide from p-Bromophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromophenoxy)acetamide, a valuable intermediate in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, field-proven experimental protocol, and outline robust analytical methods for the characterization of the final product. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.

Introduction: The Significance of Phenoxyacetamide Scaffolds

Phenoxyacetamide derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their structural motif, characterized by a phenoxy group linked to an acetamide moiety, serves as a versatile scaffold for the design of molecules with a wide range of biological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a bromine atom on the phenyl ring, as in 2-(4-bromophenoxy)acetamide, can further modulate the compound's lipophilicity and metabolic stability, making it an attractive building block for targeted drug design.

This guide focuses on a reliable and efficient method for the synthesis of 2-(4-bromophenoxy)acetamide, starting from the readily available precursor, p-bromophenol. The synthetic strategy is centered around the classic Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.

The Core Synthesis: Williamson Ether Synthesis

The formation of the ether linkage in 2-(4-bromophenoxy)acetamide is achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[2][3]

Reaction Mechanism

The synthesis proceeds in two key steps:

-

Deprotonation: The phenolic proton of p-bromophenol is acidic and can be removed by a suitable base to form a highly nucleophilic p-bromophenoxide ion.

-

Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride ion in an SN2 reaction to form the desired ether linkage.[2][3]

The overall transformation is depicted in the following reaction scheme:

Figure 1: Overall Reaction Scheme

Caption: Step-by-step workflow for the synthesis and purification of 2-(4-Bromophenoxy)acetamide.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-bromophenol (10.0 g, 57.8 mmol), anhydrous potassium carbonate (12.0 g, 86.8 mmol), and 150 mL of acetone.

-

Addition of Electrophile: To the stirred suspension, add 2-chloroacetamide (6.5 g, 69.4 mmol).

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 12-16 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the p-bromophenol spot indicates the completion of the reaction.

-

Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts using a Buchner funnel and wash the filter cake with a small amount of acetone.

-

Workup - Evaporation: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Workup - Precipitation: To the resulting residue, add approximately 100 mL of cold water and stir vigorously. The crude product will precipitate as a solid.

-

Workup - Collection: Collect the crude product by vacuum filtration, wash it with a small amount of cold water, and allow it to air dry.

-

Purification - Recrystallization: The crude product can be purified by recrystallization. A mixture of ethanol and acetonitrile is a suitable solvent system. Dissolve the crude solid in a minimum amount of the hot solvent mixture, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. [4]10. Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as NMR, IR spectroscopy, and melting point determination.

Product Characterization: A Trifecta of Analytical Validation

Thorough characterization of the synthesized 2-(4-bromophenoxy)acetamide is crucial to confirm its structure and assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

Aromatic protons (4H): Two doublets in the range of δ 6.8-7.5 ppm, characteristic of a para-substituted benzene ring.

-

Methylene protons (2H): A singlet around δ 4.5 ppm for the -O-CH₂- group.

-

Amide protons (2H): Two broad singlets for the -NH₂ group, which may appear at different chemical shifts depending on the solvent and concentration.

-

-

¹³C NMR (Predicted): The carbon NMR spectrum will provide information about the carbon framework.

-

Aromatic carbons: Signals in the range of δ 115-160 ppm. The carbon attached to the bromine will be shifted downfield.

-

Methylene carbon: A signal around δ 65-70 ppm for the -O-CH₂- carbon.

-

Carbonyl carbon: A signal in the downfield region, typically around δ 170 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

N-H stretch: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group. [5]* C-O-C stretch: An absorption in the region of 1200-1250 cm⁻¹ for the aryl ether linkage.

-

C-Br stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Melting Point

The melting point of the purified 2-(4-bromophenoxy)acetamide should be sharp and consistent with literature values, if available. A sharp melting point is a good indicator of the purity of the compound.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of 2-(4-bromophenoxy)acetamide from p-bromophenol via the Williamson ether synthesis. By understanding the underlying reaction mechanism and the critical process parameters, researchers can confidently and efficiently produce this valuable chemical intermediate. The outlined experimental workflow and analytical characterization methods provide a robust framework for ensuring the quality and identity of the final product, paving the way for its application in further research and development.

References

-

BYJU'S. Williamson Ether Synthesis reaction. (n.d.). Retrieved from [Link]

-

Chandana, S. N., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. ResearchGate. Retrieved from [Link]

-

University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. (n.d.). Retrieved from [Link]

-

Name Reactions in Organic Synthesis. Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Quora. How to recrystallize phenoxyacetic acid. (2019, February 16). Retrieved from [Link]

-

Wikipedia. Williamson ether synthesis. (2023, December 28). Retrieved from [Link]

-

PubChem. 2-(4-Bromophenyl)acetamide. (n.d.). Retrieved from [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Retrieved from [Link]

-

Chem-Station Int. Ed. Williamson Ether Synthesis. (2014, April 13). Retrieved from [Link]

-

MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. (n.d.). Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. (2022, March 9). Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). (n.d.). Retrieved from [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. (n.d.). Retrieved from [Link]

-

Scribd. Acetophenone 13C NMR Analysis. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information. (n.d.). Retrieved from [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). Retrieved from [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2025, August 10). Retrieved from [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from [Link]

-

NIST WebBook. Acetamide, N-(4-bromophenyl)-. (n.d.). Retrieved from [Link]

- Google Patents. CN103408404A - Process for synthesizing p-bromophenol. (n.d.).

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). Retrieved from [Link]

-

ResearchGate. Comparison between experimental infrared spectrum of acetamide and... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

-

NIST WebBook. Acetamide. (n.d.). Retrieved from [Link]

-

ResearchGate. (PDF) 2-(4-Chlorophenyl)acetamide. (n.d.). Retrieved from [Link]

- Google Patents. CN106397240A - 2-haloacetamide synthesis method. (n.d.).

Sources

An In-depth Technical Guide to 2-(4-Bromophenoxy)acetamide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenoxy)acetamide, a molecule of significant interest in contemporary drug discovery and chemical research. This document delves into its fundamental chemical and physical properties, outlines a detailed synthesis protocol, and explores its emerging applications, particularly as a modulator of the P2Y14 receptor. Safety protocols, handling procedures, and in-depth characterization data are also presented to equip researchers, scientists, and drug development professionals with the critical information required for its effective and safe utilization in a laboratory setting.

Introduction: Unveiling 2-(4-Bromophenoxy)acetamide

2-(4-Bromophenoxy)acetamide is an aromatic ether and a primary amide derivative with the chemical formula C₈H₈BrNO₂. Its structure, characterized by a bromophenoxy group linked to an acetamide moiety, makes it a valuable scaffold in medicinal chemistry. The presence of the bromine atom and the phenoxy-acetamide linkage provides opportunities for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design.

Recent research has highlighted the potential of 2-(4-Bromophenoxy)acetamide and its derivatives as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory and immune responses. This has positioned the compound as a promising lead for the development of novel therapeutics for a range of inflammatory conditions.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-(4-Bromophenoxy)acetamide is paramount for its application in research and development.

| Property | Value | Source |

| CAS Number | 35368-75-3 | N/A |

| Molecular Weight | 230.06 g/mol | N/A |

| Molecular Formula | C₈H₈BrNO₂ | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and methanol | N/A |

Spectroscopic Data (Predicted)

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the amide protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ha) | ~7.45 | d | 2H |

| Aromatic (Hb) | ~6.85 | d | 2H |

| Methylene (-CH₂-) | ~4.40 | s | 2H |

| Amide (-NH₂) | ~7.5 (broad) | s | 2H |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| C-Br (Aromatic) | ~115 |

| C-O (Aromatic) | ~157 |

| Aromatic CH | ~132, 116 |

| Methylene (-CH₂-) | ~68 |

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3350-3180 | Strong, broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=O Stretch (Amide) | ~1660 | Strong |

| C-O-C Stretch (Ether) | 1250-1000 | Strong |

| C-Br Stretch | 600-500 | Medium to strong |

2.1.4. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 2-(4-Bromophenoxy)acetamide is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). A notable fragmentation pattern for a similar compound, N-(4-bromophenyl)acetamide, shows two peaks of roughly equal intensity for the molecular ion.[1] The fragmentation of 2-(4-Bromophenoxy)acetamide would likely involve the cleavage of the ether and amide bonds.

Synthesis of 2-(4-Bromophenoxy)acetamide: A Step-by-Step Protocol

The synthesis of 2-(4-Bromophenoxy)acetamide can be achieved through a two-step process starting from 4-bromophenol. The first step involves the synthesis of the intermediate, 2-(4-Bromophenoxy)acetic acid, followed by its conversion to the final product.

Synthesis of 2-(4-Bromophenoxy)acetic Acid

This synthesis is an example of a Williamson ether synthesis.

Caption: Synthesis of 2-(4-Bromophenoxy)acetic acid.

Experimental Protocol:

-

Deprotonation of 4-Bromophenol: In a round-bottom flask, dissolve 4-bromophenol in an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until the 4-bromophenol has completely dissolved to form sodium 4-bromophenoxide.

-

Williamson Ether Synthesis: To the solution of sodium 4-bromophenoxide, add a solution of chloroacetic acid. Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the 2-(4-Bromophenoxy)acetic acid. The crude product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent such as ethanol/water.

Conversion of 2-(4-Bromophenoxy)acetic Acid to 2-(4-Bromophenoxy)acetamide

The conversion of the carboxylic acid to the primary amide can be achieved via an activated carboxylic acid derivative, such as an acyl chloride.

Caption: Synthesis of 2-(4-Bromophenoxy)acetamide.

Experimental Protocol:

-

Formation of the Acyl Chloride: In a fume hood, carefully add thionyl chloride to 2-(4-Bromophenoxy)acetic acid. Heat the mixture gently under reflux until the evolution of gas ceases. This indicates the formation of 2-(4-Bromophenoxy)acetyl chloride. Excess thionyl chloride can be removed by distillation under reduced pressure.

-

Amidation: Cool the crude acyl chloride in an ice bath. Slowly add a concentrated aqueous solution of ammonium hydroxide to the flask with vigorous stirring. A precipitate of 2-(4-Bromophenoxy)acetamide will form.

-

Work-up and Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any unreacted ammonium hydroxide and ammonium chloride. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(4-Bromophenoxy)acetamide.

Applications in Drug Discovery: Targeting the P2Y14 Receptor

The primary interest in 2-(4-Bromophenoxy)acetamide within the drug development community stems from its potential as a P2Y14 receptor antagonist. The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-glucose and other sugar nucleotides. It is expressed on various immune cells and is involved in modulating inflammatory responses.

Sources

Unveiling the Therapeutic Potential of 2-(4-Bromophenoxy)acetamide: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of 2-(4-Bromophenoxy)acetamide, a molecule of significant interest in contemporary drug discovery. We will navigate through its synthetic pathway, delve into its multifaceted biological activities, and present detailed, field-proven protocols for its evaluation. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising compound and its derivatives.

Introduction: The Growing Interest in Phenoxyacetamide Scaffolds

The phenoxyacetamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] The strategic incorporation of a bromine atom at the para-position of the phenoxy ring in 2-(4-Bromophenoxy)acetamide offers a unique combination of lipophilicity and electronic properties that can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide will focus on three key areas of its potential therapeutic application: oncology, infectious diseases, and neurology.

Synthesis of 2-(4-Bromophenoxy)acetamide: A Step-by-Step Protocol

The synthesis of 2-(4-Bromophenoxy)acetamide is a two-step process, beginning with the synthesis of the intermediate, 2-(4-Bromophenoxy)acetic acid, followed by its conversion to the final amide product.

Step 1: Synthesis of 2-(4-Bromophenoxy)acetic acid

This synthesis involves the reaction of 4-bromophenol with an haloacetic acid ester, followed by hydrolysis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or ethanol.

-

Addition of Base: Add anhydrous potassium carbonate (K2CO3) (1.5 equivalents) to the solution. The K2CO3 acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Addition of Ethyl Chloroacetate: To the stirred suspension, add ethyl chloroacetate (1.2 equivalents) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude ethyl 2-(4-bromophenoxy)acetate.

-

Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide (2 equivalents) for 2-4 hours.

-

Acidification: After cooling, the reaction mixture is acidified with dilute hydrochloric acid (HCl) until a pH of 2-3 is reached, leading to the precipitation of 2-(4-Bromophenoxy)acetic acid.

-

Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthesis of 2-(4-Bromophenoxy)acetic acid.

Step 2: Amidation of 2-(4-Bromophenoxy)acetic acid

The conversion of the carboxylic acid to the primary amide can be achieved through several methods. A common laboratory-scale method involves the formation of an ammonium salt followed by dehydration.[2]

Experimental Protocol:

-

Formation of Ammonium Salt: To an excess of 2-(4-Bromophenoxy)acetic acid, add solid ammonium carbonate slowly until the effervescence ceases. This forms the ammonium 2-(4-bromophenoxy)acetate salt. The excess carboxylic acid helps to suppress the dissociation of the ammonium salt upon heating.[2]

-

Dehydration: The resulting mixture is heated, typically under reflux, to dehydrate the ammonium salt to the corresponding amide.

-

Purification: The crude 2-(4-Bromophenoxy)acetamide can be purified by recrystallization from a suitable solvent to yield the final product.

Caption: Amidation of 2-(4-Bromophenoxy)acetic acid.

Potential Anticancer Activity

Derivatives of phenoxyacetamide have demonstrated promising anticancer activities against various cancer cell lines, including breast cancer (MCF-7), neuroblastoma (SK-N-SH), and prostate cancer (PC3).[3][4][5] The presence of halogens on the aromatic ring has been noted to be favorable for anticancer activity.[5]

Proposed Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many phenoxyacetamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][7] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic genes, the release of cytochrome c from mitochondria, and the activation of caspases, which are the executioners of apoptosis.[6][8]

Caption: Proposed apoptotic pathways induced by the compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

Protocol for MCF-7 Cells:

-

Cell Seeding: Harvest MCF-7 cells in their logarithmic growth phase. Seed approximately 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

-

Compound Preparation: Prepare a stock solution of 2-(4-Bromophenoxy)acetamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[10]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[11]

Table 1: Example of Quantitative Data for Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | [3] |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | [3] |

Potential Antimicrobial Activity

Brominated compounds and phenoxyacetamide derivatives have been reported to possess antimicrobial activity against a range of bacterial and fungal pathogens.[11][12]

Proposed Mechanism of Action: Membrane Permeabilization

One of the proposed mechanisms for the antimicrobial action of such compounds is the disruption of the microbial cell membrane integrity.[13][14] This can lead to the leakage of intracellular components and ultimately cell death. The lipophilic nature of the bromophenyl group likely facilitates the interaction with and insertion into the lipid bilayer of the cell membrane.

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15][16][17]

Protocol:

-

Preparation of Inoculum: From a pure overnight culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[17]

-

Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of 2-(4-Bromophenoxy)acetamide in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well containing the antimicrobial dilution with the prepared bacterial suspension. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[18]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Table 2: Example of Quantitative Data for Antimicrobial Activity

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-(2-hydroxyl-5-chlorophenyl)phenoxyacetamide | Klebsiella pneumoniae | 25 | [11] |

| N-(2-hydroxyl-5-chlorophenyl)phenoxyacetamide | Gram-positive bacteria | 25 | [11] |

Potential Anticonvulsant Activity

Acetamide derivatives have been extensively investigated for their anticonvulsant properties.[15][17]

Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

A key mechanism of action for many anticonvulsant drugs is the modulation of voltage-gated sodium channels.[1][19][20] These channels are crucial for the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, anticonvulsant compounds can reduce the repetitive firing of neurons that is characteristic of seizures. The lipophilic nature of the phenoxyacetamide structure may facilitate its entry into the central nervous system.[20]

Caption: Proposed mechanism of anticonvulsant action.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[21][22][23]

Protocol:

-

Animal Preparation: Use male albino mice (20-25 g). Administer the test compound (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose) intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle alone.

-

Time to Peak Effect: The test is conducted at the time of peak effect of the drug, which should be determined in preliminary studies.

-

Induction of Seizure: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A drop of saline or a local anesthetic can be applied to the corneas before electrode placement to ensure good contact and reduce discomfort.[23]

-

Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint indicating protection.[24]

-

Data Analysis: The number of protected animals in each group is recorded, and the percentage of protection is calculated. The ED50 (the dose that protects 50% of the animals) can be determined from a dose-response curve.

Table 3: Example of Quantitative Data for Anticonvulsant Activity

| Compound Derivative | Animal Model | Route | Dose (mg/kg) | Protection (%) | Reference |

| 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione | Mouse (MES) | i.p. | 30 | >50 | [15] |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Mouse (MES) | i.p. | 100 | >50 | [17] |

Conclusion and Future Directions

2-(4-Bromophenoxy)acetamide represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. The evidence presented in this guide highlights its promise in the fields of oncology, microbiology, and neurology. Further research should focus on elucidating the precise molecular targets and mechanisms of action for each biological activity. Structure-activity relationship (SAR) studies on derivatives of 2-(4-Bromophenoxy)acetamide will be crucial for optimizing potency and selectivity, and for developing lead compounds for further preclinical and clinical investigation. The protocols detailed herein provide a robust framework for such future research endeavors.

References

-

Al-Ostath, A. I., Al-Assar, M. A., El-Sayed, M. A., & El-Hashash, M. A. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]

-

Chawla, P., & Singh, I. (2021). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. Bioorganic chemistry, 115, 105230. [Link]

-

Dahham, S. S., Mohamad, T. A., Ali, M. S., & Majid, A. S. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International journal of molecular sciences, 23(13), 7436. [Link]

-

Daneshtalab, N., Moghadam, M. H., & Shafiee, A. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 11(3), 811–816. [Link]

-

Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Piazzi, L., Valenti, P., ... & Valenti, P. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European journal of medicinal chemistry, 46(1), 220-226. [Link]

-

Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 55-75). Humana Press, New York, NY. [Link]

-

Making amides. (n.d.). Chemguide. Retrieved January 16, 2026, from [Link]

-

Mishra, R., & Kumar, S. (2014). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. ResearchGate. [Link]

-

Mohammadi-Farani, A., Foroumadi, A., & Shafiee, A. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1237–1243. [Link]

-

Pokhodylo, N. T., & Matiichuk, V. S. (2010). Membrane Permeabilization Mechanisms. IntechOpen. [Link]

-

Singh, P., Kumar, A., & Kumar, D. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. BioMed research international, 2014. [Link]

-

Tateda, K., Ishii, Y., & Yamaguchi, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Tighadouini, S., Smaail, H., El-Guourrami, O., El-M'Bareki, H., Bouddouch, A., Ramdani, M., ... & Radi, S. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & medicinal chemistry, 27(14), 3045-3052. [Link]

-

Turska, E., Turski, W. A., & Kleinrok, Z. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry, 143, 116-128. [Link]

-

Obniska, J., & Kamiński, K. (2011). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Acta poloniae pharmaceutica, 68(5), 737-745. [Link]

-

Yalcin, I., Oren, I., Sener, E., Akin, A., & Ucarturk, N. (1997). Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. European journal of medicinal chemistry, 32(6), 535-542. [Link]

-

Yuen, E., & Soderlund, D. M. (2016). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. Channels, 10(1), 1-13. [Link]

-

Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101-106. [Link]

- CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents. (n.d.).

-

WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 16, 2026, from [Link]

-

Rogawski, M. A. (2013). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

-

Process for the preparation of 2,4-dichlorophenoxyacetic acid. (n.d.). European Patent Office. Retrieved January 16, 2026, from [Link]

-

Zgurskaya, H. I. (2020). Enhancing permeability of the outer membrane. GARDP Revive. [Link]

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 16, 2026, from [Link]

-

Khan, M., Marya, & Adil, S. F. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in Pharmacology, 13, 943308. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 16, 2026, from [Link]

-

Rogawski, M. A. (2012). Mechanisms of action of antiepileptic drugs. Jasper's basic mechanisms of the epilepsies. [Link]

-

Hudson, J. B. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 78(9), 4357-4364. [Link]

-

Antimicrobial Properties of Analogs of Dimeric A-Type Proanthocyanidins in Food Matrices. (2022). MDPI. [Link]

-

The preparation of amides. (n.d.). Chemguide. Retrieved January 16, 2026, from [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). UKHSA Research Portal. [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. Retrieved January 16, 2026, from [Link]

-

Turska, E., Turski, W. A., & Kleinrok, Z. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry, 143, 116-128. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2013). ResearchGate. [Link]

-

Tan, M. L., Oon, C. E., & Sulaiman, S. F. (2015). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PloS one, 10(6), e0128527. [Link]

-

MTT assay of (A) of DC and (B) of RS at IC50 with different... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 8. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciprofiles.com [sciprofiles.com]

- 13. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Membrane Permeabilization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. protocols.io [protocols.io]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 21. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Literature review on 2-(4-Bromophenoxy)acetamide and its analogs

An In-Depth Technical Guide to 2-(4-Bromophenoxy)acetamide and its Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction: The Versatility of the Phenoxyacetamide Scaffold

The phenoxyacetamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] This framework, characterized by a phenoxy group linked to an acetamide moiety, offers a synthetically tractable backbone that allows for systematic structural modifications. These modifications can fine-tune the molecule's physicochemical properties and pharmacological profile, leading to derivatives with a wide spectrum of therapeutic applications.[3] Researchers have successfully explored phenoxyacetamide analogs as anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective agents.[1][4]

At the heart of this exploration is the parent compound, 2-(4-bromophenoxy)acetamide. The presence of the bromine atom on the phenyl ring provides a key point for interaction and influences the electronic properties of the molecule, often enhancing binding affinity to biological targets. This guide provides a comprehensive review of the synthesis, diverse biological activities, and critical structure-activity relationships (SAR) of 2-(4-bromophenoxy)acetamide and its rapidly expanding class of analogs.

Synthetic Methodologies: Building the Phenoxyacetamide Core

The synthesis of 2-(4-bromophenoxy)acetamide and its derivatives is typically achieved through a straightforward and efficient multi-step process. The general strategy involves the etherification of a substituted phenol followed by amidation.

General Synthetic Pathway

The primary route begins with a Williamson ether synthesis, where a substituted phenol (like 4-bromophenol) is deprotonated with a suitable base (e.g., potassium carbonate) and subsequently reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) to form a phenoxy ester intermediate. This ester is then hydrolyzed to the corresponding phenoxyacetic acid. Finally, the carboxylic acid is coupled with a desired amine in the presence of a coupling agent to yield the target acetamide derivative.[2]

General Synthetic Workflow for Phenoxyacetamide Analogs.

Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)acetic acid

This protocol details the synthesis of the key carboxylic acid intermediate required for producing various 2-(4-bromophenoxy)acetamide analogs.

-

Setup: To a round-bottom flask, add 4-bromophenol (1 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.

-

Reaction: Add ethyl chloroacetate (1.1 eq.) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, filter the mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

-

Hydrolysis: Dissolve the resulting crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Stirring: Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: Cool the flask in an ice bath and acidify the mixture with dilute hydrochloric acid until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 2-(4-bromophenoxy)acetic acid.[2]

This acid can then be coupled with various amines using standard peptide coupling reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) or N,N'-Carbonyldiimidazole (CDI) to generate a library of analogs.[2][5]

Pharmacological Applications and Biological Activity

The phenoxyacetamide scaffold has proven to be a pharmacologically rich template, with analogs demonstrating a wide array of biological activities.

Anticancer Activity

Phenoxyacetamide derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines through multiple mechanisms.[1]

-

Apoptosis Induction: Certain novel phenoxyacetamide derivatives have been shown to be potent inducers of apoptosis in liver cancer (HepG2) and breast cancer (MCF-7) cell lines.[6]

-

PARP-1 Inhibition: The mechanism of action for some of these compounds involves the inhibition of key enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), which is critical for DNA repair in cancer cells.[1] Inhibiting PARP-1 leads to an accumulation of DNA damage and ultimately triggers programmed cell death.

-

Enzyme Inhibition: Other derivatives have demonstrated inhibitory activity against histone methyltransferases, enzymes often dysregulated in cancer progression.[1]

Mechanism of PARP-1 Inhibition by Phenoxyacetamide Analogs.

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory and analgesic potential of this class of compounds. The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[4] The acetamide group is particularly well-suited for designing prodrugs that target COX-2 inhibitors.[4] Halogen-containing phenoxy derivatives have been noted to enhance anti-inflammatory function.[2]

Antimicrobial and Antifungal Activity

The structural versatility of phenoxyacetamides has been leveraged to develop potent antimicrobial agents. Specific derivatives have shown significant activity against Gram-positive bacteria and various fungal strains.[2] For instance, certain acetamide compounds incorporating a benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl moiety displayed good activity against both bacteria and fungi.[2]

Antitubercular Agents

Through molecular hybridization, novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their activity against M. tuberculosis H37Rv.[7] Several of these compounds exhibited potent antitubercular activity, with one derivative proving as effective as the frontline drug rifampin against a resistant strain, while also showing a good safety profile in normal cell lines.[7]

Cholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterase enzymes is a key therapeutic strategy. Substituted acetamide derivatives have been designed and synthesized as potential butyrylcholinesterase (BChE) inhibitors.[8] Docking studies have confirmed that these molecules can bind to both the catalytic and peripheral anionic sites of the BChE active site, making them promising leads for Alzheimer's treatment.[8]

Summary of Biological Activities

| Activity | Target/Mechanism | Key Findings | Reference(s) |

| Anticancer | PARP-1 Inhibition, Apoptosis Induction | Potent cytotoxicity against HepG2 and MCF-7 cell lines. | [1][6] |

| Anti-inflammatory | COX-2 Inhibition | Halogenated derivatives show enhanced activity. | [2][4] |

| Antimicrobial | Bacterial & Fungal Cell Disruption | Good activity against Gram-positive bacteria and fungi. | [2] |

| Antitubercular | M. tuberculosis Inhibition | MIC values as low as 4 µg/mL against resistant strains. | [7] |

| BChE Inhibition | Alzheimer's Disease Target | IC50 values in the low micromolar range (e.g., 3.94 µM). | [8] |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is crucial for designing more potent and selective drugs. SAR studies on phenoxyacetamide analogs have yielded several key insights.

-

Role of the Phenoxy Ring: The substitution pattern on the phenoxy ring is a major determinant of activity.

-

Electron-Withdrawing Groups: There is a general preference for electron-withdrawing groups (EWGs) over electron-donating groups (EDGs).[9] Halogens (like the bromine in the parent compound) and nitro groups often enhance potency across different activities, including anti-inflammatory and antitubercular applications.[2][7]

-

Fluorine Substitution: Fluorine, in particular, plays a remarkable role in enhancing potency, as seen in antitubercular and anti-cryptosporidium agents.[7][9] The position of the fluorine atom is also critical, with 4-fluoro substitutions often being beneficial.[9]

-

-

Role of the N-Aryl Acetamide Moiety: Modifications to the amine portion of the acetamide group allow for extensive exploration of chemical space.

-

The nature and position of substituents on the N-aryl ring significantly impact the compound's interaction with the target protein. For example, in BChE inhibitors, small substituents like methyl or methoxy groups on this ring can fine-tune the inhibitory potency.[8]

-

Key Structure-Activity Relationship (SAR) Areas.

Conclusion and Future Directions

The 2-(4-bromophenoxy)acetamide scaffold and its analogs represent a highly versatile and pharmacologically significant class of compounds. The straightforward synthesis allows for the creation of large libraries of derivatives, which have demonstrated a remarkable breadth of biological activities, from anticancer and anti-inflammatory to potent antitubercular and neuroprotective effects.

Future research should focus on optimizing the lead compounds identified from various screening efforts. This includes improving pharmacokinetic profiles (ADME properties) to enhance oral bioavailability and reduce off-target effects. The use of computational and structure-based drug design approaches will be invaluable in rationally designing next-generation analogs with superior potency and selectivity for their respective biological targets. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address a wide range of human diseases.

References

- Application Notes and Protocols for Phenoxy Acetamide Derivatives in Pharmacology - Benchchem. (n.d.). BenchChem.

-

Ali, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 31. Retrieved January 16, 2026, from [Link]

- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Semantic Scholar.

- An Overview of New Acetamide Derivatives in COX-II Inhibitors. (n.d.). Galaxy Publication.

- 2-(4-bromophenoxy)-N-(5-chloro-2-methylphenyl)acetamide. (n.d.). EvitaChem.

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. Retrieved January 16, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2017). MDPI. Retrieved January 16, 2026, from [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

2-[4-(Aminomethyl)-2-bromophenoxy]acetamide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2018). MDPI. Retrieved January 16, 2026, from [Link]

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1973. Retrieved January 16, 2026, from [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2012). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Scientific Reports, 13(1), 4889. Retrieved January 16, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates | Semantic Scholar [semanticscholar.org]

- 4. galaxypub.co [galaxypub.co]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 2-(4-Bromophenoxy)acetamide

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal structural elucidation and characterization of 2-(4-Bromophenoxy)acetamide. Designed for researchers and professionals in chemical synthesis and drug development, this document synthesizes fundamental principles with practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the causality behind experimental choices, presents interpreted data in a clear format, and outlines standardized protocols, ensuring a self-validating approach to molecular characterization.

Introduction: The Importance of Rigorous Characterization

2-(4-Bromophenoxy)acetamide belongs to the phenoxy acetamide class of compounds, a scaffold known for its diverse pharmacological potential. Derivatives of this family have been investigated for various biological activities, making the precise and unambiguous confirmation of their molecular structure a critical step in any research and development pipeline[1][2]. Spectroscopic analysis is the cornerstone of this process, providing a detailed molecular fingerprint that confirms identity, purity, and structural integrity.

This guide moves beyond a simple presentation of data, focusing instead on the integrated interpretation of ¹H NMR, ¹³C NMR, IR, and MS data to build a cohesive and validated structural profile of the title compound.

Molecular Structure and Analytical Framework

The first step in any spectroscopic analysis is a clear understanding of the target molecular structure. The key structural features of 2-(4-Bromophenoxy)acetamide include a para-substituted bromophenyl ring, an ether linkage, a methylene bridge, and a primary amide functional group. Each of these features will produce a characteristic signal or pattern in the various spectra, allowing for a systematic and confirmatory analysis.

Caption: Numbered structure of 2-(4-Bromophenoxy)acetamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale and Experimental Design

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, quantity, and connectivity of protons.

-

Causality of Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the amide, and its residual proton signal (at ~2.50 ppm) does not typically interfere with key analyte signals. Crucially, amide N-H protons are less prone to rapid exchange in DMSO-d₆ compared to other solvents like CDCl₃, resulting in sharper, more easily identifiable peaks.

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (δ = 0.00 ppm) because it is chemically inert, volatile, and its 12 equivalent protons give a single sharp signal that does not overlap with most organic proton signals.

-

Standard Operating Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the dried 2-(4-Bromophenoxy)acetamide sample.

-

Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Data Presentation and Interpretation

The ¹H NMR spectrum provides a clear fingerprint of the molecule, with each signal corresponding to a unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.48 | Doublet (d) | 2H | H3, H5 (Aromatic) |

| ~6.95 | Doublet (d) | 2H | H2, H6 (Aromatic) |

| ~7.30 (broad) | Singlet (br s) | 1H | -NH (one of two) |

| ~7.15 (broad) | Singlet (br s) | 1H | -NH (one of two) |

| ~4.50 | Singlet (s) | 2H | H7 (-O-CH₂-) |

-

Interpretation:

-

Aromatic Region (δ 6.9-7.5 ppm): The para-substitution on the benzene ring creates a symmetrical AA'BB' system, which simplifies to two distinct doublets. The protons ortho to the bromine atom (H3, H5) are deshielded by its electron-withdrawing inductive effect and appear further downfield (~7.48 ppm). The protons ortho to the electron-donating ether oxygen (H2, H6) are more shielded and appear upfield (~6.95 ppm).

-

Amide Protons (δ 7.1-7.3 ppm): The two protons of the primary amide (-NH₂) are diastereotopic and often appear as two separate broad singlets. Their broadness is a result of quadrupolar relaxation from the adjacent ¹⁴N nucleus and potential chemical exchange.

-

Aliphatic Methylene Protons (δ 4.50 ppm): The two protons on C7 are chemically equivalent, resulting in a sharp singlet. Their significant downfield shift to ~4.50 ppm is a direct consequence of the powerful deshielding effect of the adjacent ether oxygen atom.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Rationale and Experimental Design

¹³C NMR spectroscopy complements ¹H NMR by providing a count of all non-equivalent carbon atoms in the molecule.

-

Causality of Experimental Choices:

-

Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique irradiates all protons, collapsing the carbon-proton coupling and simplifying the spectrum so that each unique carbon atom appears as a single sharp line. This greatly enhances the signal-to-noise ratio and simplifies interpretation.

-

Standard Operating Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize the same spectrometer, switching the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition: Acquire the spectrum using a standard pulse program with broadband proton decoupling. A longer acquisition time and more scans (e.g., 256 or more) are typically required due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (DMSO-d₆ at δ 39.52 ppm).

Data Presentation and Interpretation

The spectrum will display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169.0 | C8 (C=O) | Carbonyl carbons are highly deshielded and appear furthest downfield. |